molecular formula C9H7FN2O3 B12434811 2-(4-Fluoro-5-methoxy-2-nitrophenyl)acetonitrile

2-(4-Fluoro-5-methoxy-2-nitrophenyl)acetonitrile

Cat. No.: B12434811
M. Wt: 210.16 g/mol
InChI Key: RNAYQVUKHRPRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-5-methoxy-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H7FN2O3. It is a derivative of acetonitrile, featuring a fluoro, methoxy, and nitro group attached to a phenyl ring.

Preparation Methods

The synthesis of 2-(4-Fluoro-5-methoxy-2-nitrophenyl)acetonitrile typically involves the nitration of 4-fluoro-2-methoxyaniline followed by a series of reactions to introduce the acetonitrile group. One common method includes:

Chemical Reactions Analysis

2-(4-Fluoro-5-methoxy-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluoro-5-methoxy-2-nitrophenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-5-methoxy-2-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro and methoxy groups can also influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

2-(4-Fluoro-5-methoxy-2-nitrophenyl)acetonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluoro-5-methoxy-2-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c1-15-9-4-6(2-3-11)8(12(13)14)5-7(9)10/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAYQVUKHRPRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.